2-(Ethanesulfinyl)ethanol 2-(Ethanesulfinyl)ethanol 2-(ethanesulfinyl)ethanol is a sulfoxide.
Brand Name: Vulcanchem
CAS No.: 21975-18-8
VCID: VC1664541
InChI: InChI=1S/C4H10O2S/c1-2-7(6)4-3-5/h5H,2-4H2,1H3
SMILES: CCS(=O)CCO
Molecular Formula: C4H10O2S
Molecular Weight: 122.19 g/mol

2-(Ethanesulfinyl)ethanol

CAS No.: 21975-18-8

Cat. No.: VC1664541

Molecular Formula: C4H10O2S

Molecular Weight: 122.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethanesulfinyl)ethanol - 21975-18-8

Specification

CAS No. 21975-18-8
Molecular Formula C4H10O2S
Molecular Weight 122.19 g/mol
IUPAC Name 2-ethylsulfinylethanol
Standard InChI InChI=1S/C4H10O2S/c1-2-7(6)4-3-5/h5H,2-4H2,1H3
Standard InChI Key BKPCDGKOQNYNOA-UHFFFAOYSA-N
SMILES CCS(=O)CCO
Canonical SMILES CCS(=O)CCO

Introduction

Chemical Identity and Structure

2-(Methylsulfonyl)ethanol, also known as 2-hydroxyethyl methyl sulfone, is an organosulfur compound with the molecular formula C₃H₈O₃S and a molecular weight of 124.16 g/mol . It features a methylsulfonyl group attached to an ethanol moiety, making it a valuable building block in organic synthesis.

Identification Data

ParameterInformation
CAS Number15205-66-0
Molecular FormulaC₃H₈O₃S
Molecular Weight124.16 g/mol
IUPAC Name2-methylsulfonylethanol
InChI KeyKFTYFTKODBWKOU-UHFFFAOYSA-N
SMILES NotationCS(=O)(=O)CCO
Synonyms2-Hydroxyethyl methyl sulfone, 2-Methanesulfonylethanol, 2-Methanesulfonylethan-1-ol, 2-Methylsulfonyl ethyl alcohol

These identification parameters provide a comprehensive chemical identity profile that uniquely identifies the compound among others in chemical databases .

Physical and Chemical Properties

2-(Methylsulfonyl)ethanol exists as either a clear yellow liquid or a low-melting solid, depending on the ambient temperature . Its physical state makes it versatile for various applications in organic synthesis.

Physical Properties

PropertyValueReference
Physical StateWhite to almost white solid or clear yellow liquid
Melting Point26-33°C (range from different sources)
Boiling Point148-149°C (at 1 mmHg)
Density1.33 g/cm³
Refractive Index1.478-1.48
Flash Point>110°C (>230°F)

Solubility Profile

The compound demonstrates good solubility in water and limited solubility in organic solvents, which influences its applications in various reaction media:

SolventSolubility
WaterSoluble
ChloroformSlightly soluble
Ethyl AcetateSlightly soluble

This solubility profile makes it particularly useful as a phase-transfer agent in certain organic reactions .

Synthesis Methods

Multiple synthetic routes have been reported for preparing 2-(Methylsulfonyl)ethanol, with varying levels of efficiency and scalability.

Reaction with Methanesulfonyl Chloride

One common method involves:

  • Reacting epoxyethane with methanesulfonyl chloride

  • Using zinc in ethanol as a catalyst

  • Heating the mixture for approximately 0.25 hours

  • Purifying the reaction solution to obtain the final product

Oxidation of Sulfides

Another synthetic approach involves the oxidation of corresponding sulfides:

  • Using dihydrogen peroxide as the oxidizing agent

  • Employing (1+)*(PW₁₂O₄₀)(3-) in water at 20°C

  • Maintaining the reaction for approximately 0.5 hours

  • Yields of up to 97% have been reported using this method

The general procedure for this oxidation method involves:

  • Preparing a mixture of PW₁₂ nanoflower catalyst (10 mg) with 30% H₂O₂ aqueous solution

  • Adding the substrate under stirring

  • Monitoring the reaction progress via TLC

  • Extracting the product with dichloromethane upon completion

  • Purifying through recrystallization from hot ethanol

Applications and Uses

2-(Methylsulfonyl)ethanol serves as a versatile reagent in various chemical processes, particularly in organic synthesis and pharmaceutical research.

Organic Synthesis Applications

The compound has demonstrated utility in several synthetic pathways:

  • Synthesis of Phenols: It serves as a reagent in the conversion of aryl fluorides to phenols

  • Preparation of Phosphorodiamidates: It is used in the synthesis of 2-(methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate

  • Building Block: Functions as a versatile building block in creating more complex sulfur-containing compounds

Pharmaceutical Applications

In pharmaceutical research, the compound has shown relevance in:

  • Acetylcholinesterase Studies: Used in investigations of inhibitor and substrate moieties to acetylcholinesterase

  • Pharmaceutical Intermediates: Serves as an intermediate in the synthesis of pharmaceutical compounds, including isoindoline derivatives mentioned in patent literature

  • Modified iRNA Agents: Employed in the development of modified ribonucleic acid agents with potential therapeutic applications

Material Science Applications

When reacted with cotton cellulose, 2-(methylsulfonyl)ethanol yields methylsulfonylethyl substituents in the 2-O- to 6-O-positions of the monosubstituted D-glucopyranosyl unit, which has implications for material modifications .

ClassificationDetails
GHS PictogramGHS07 (Warning)
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
WGK Germany3 (Severe hazard to waters)
SupplierProduct SizePurityPrice (USD)
TCI Chemical25g>98.0% (GC)$134
Alfa Aesar5g97%$48.65
Toronto Research Chemicals1gNot specified$135
Toronto Research Chemicals10gNot specified$185
Toronto Research Chemicals50gNot specified$275
Santa Cruz Biotechnology10gNot specified$100
Santa Cruz Biotechnology50gNot specified$319

This pricing information indicates that 2-(Methylsulfonyl)ethanol is a specialty chemical with relatively high cost per gram, reflecting its specialized applications in research and development .

Spectroscopic Data

Spectroscopic data provides critical information for compound identification and purity assessment.

NMR Spectroscopy Data

The 400 MHz ¹H NMR spectrum in DMSO-d₆ shows the following key shifts:

AssignmentShift (ppm)Integration
OH5.0901H
CH₂-OH3.8102H
CH₂-SO₂3.2172H
CH₃-SO₂2.9813H

This spectral data confirms the structural assignment of 2-(Methylsulfonyl)ethanol with the expected proton environments .

Mass Spectroscopy

The mass spectrum shows characteristic fragments with the molecular ion peak at m/z 124, corresponding to the molecular weight of C₃H₈O₃S. Key fragment ions include m/z 45 (base peak), m/z 81, and m/z 79, which are typical fragmentation patterns for this class of compounds .

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